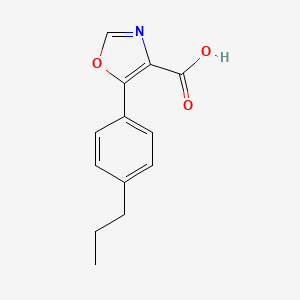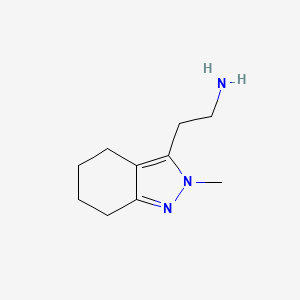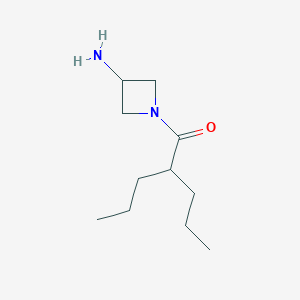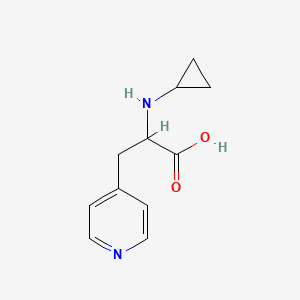![molecular formula C7H12N4 B1472328 (5,6,7,8-Tetrahidro-[1,2,4]triazolo[4,3-a]piridin-7-il)metanamina CAS No. 1504741-55-2](/img/structure/B1472328.png)
(5,6,7,8-Tetrahidro-[1,2,4]triazolo[4,3-a]piridin-7-il)metanamina
Descripción general
Descripción
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine is a useful research compound. Its molecular formula is C7H12N4 and its molecular weight is 152.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antidepresivas
El motivo estructural de (5,6,7,8-Tetrahidro-[1,2,4]triazolo[4,3-a]piridin-7-il)metanamina se ha identificado en compuestos que muestran promesa como antidepresivos . La capacidad de modular los sistemas de neurotransmisores, particularmente aquellos que involucran la serotonina y la norepinefrina, hace que esta clase de compuestos sea de interés para el desarrollo de nuevos medicamentos antidepresivos.
Potencial antipsicótico
Los compuestos con el andamiaje de tetrahidro-[1,2,4]triazolo[4,3-a]piridina se han explorado por sus efectos antipsicóticos . Estas moléculas pueden interactuar con los receptores de dopamina, que son cruciales en la patofisiología de los trastornos psicóticos, ofreciendo una vía para el desarrollo de nuevos fármacos antipsicóticos.
Propiedades antihistamínicas
Los derivados de triazolopiridina exhiben actividad antihistamínica, lo que puede ser beneficioso en el tratamiento de reacciones alérgicas . Al actuar sobre los receptores de histamina, estos compuestos podrían proporcionar alivio de los síntomas como picazón, estornudos y urticaria.
Aplicaciones antifúngicas
La estructura única de This compound se ha relacionado con propiedades antifúngicas . Esto sugiere un posible uso en el desarrollo de tratamientos para infecciones fúngicas, que son una preocupación importante en pacientes inmunocomprometidos.
Investigación anticancerígena
La investigación indica que los análogos de triazolopiridina pueden tener efectos anticancerígenos potentes . Estos compuestos pueden inhibir el crecimiento y la proliferación de células cancerosas, lo que los convierte en valiosos candidatos para el descubrimiento de fármacos anticancerígenos.
Efectos antiinflamatorios y analgésicos
El marco del compuesto está asociado con actividades antiinflamatorias y analgésicas . Esto es particularmente relevante para afecciones como la artritis reumatoide y el dolor neuropático, donde la inflamación juega un papel central.
Capacidades antioxidantes
Las propiedades antioxidantes de los derivados de triazolopiridina los hacen interesantes para la investigación de enfermedades donde el estrés oxidativo está implicado . Potencialmente podrían usarse para combatir el daño oxidativo en diversas condiciones patológicas.
Inhibición de la DPP-4 y manejo de la diabetes
Una de las aplicaciones más notables es el papel del compuesto como inhibidor de la DPP-4, ejemplificado por el fármaco antidiabético aprobado por la FDA, sitagliptina . Esta aplicación destaca el potencial del compuesto en el manejo de la diabetes tipo 2 mediante la modulación de la vía de las incretinas.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h5-6H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAHQEGOYONBHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















